3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)h exyl]amino}thioxomethyl)amino]thiolane-1,1-dione
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Overview
Description
3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione is a complex organic compound characterized by multiple functional groups, including thiolane and dioxothiolan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the 3-methyl-1,1-dioxothiolan-3-yl intermediate, which is then subjected to a series of nucleophilic substitution reactions to introduce the amino and thioxomethyl groups. The final step involves the formation of the thiolane ring under controlled conditions, such as temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include rigorous purification steps, such as crystallization and chromatography, to isolate the final product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,1-dioxothiolan-3-yl: A simpler analog with fewer functional groups.
3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione: A more complex derivative with additional functional groups.
Uniqueness
The uniqueness of 3-Methyl-3-[({[6-({[(3-methyl-1,1-dioxothiolan-3-yl)amino]thioxomethyl}amino)hexyl]amino}thioxomethyl)amino]thiolane-1,1-dione lies in its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple functional groups provide versatility in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H34N4O4S4 |
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Molecular Weight |
498.8 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-[6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamothioylamino]hexyl]thiourea |
InChI |
InChI=1S/C18H34N4O4S4/c1-17(7-11-29(23,24)13-17)21-15(27)19-9-5-3-4-6-10-20-16(28)22-18(2)8-12-30(25,26)14-18/h3-14H2,1-2H3,(H2,19,21,27)(H2,20,22,28) |
InChI Key |
QNDNBTHPIOORKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NCCCCCCNC(=S)NC2(CCS(=O)(=O)C2)C |
Origin of Product |
United States |
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